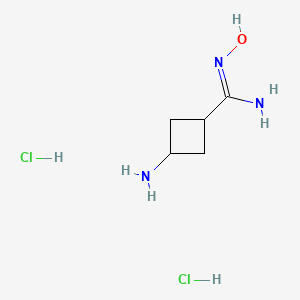
3-amino-N'-hydroxycyclobutane-1-carboximidamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N'-hydroxycyclobutane-1-carboximidamide dihydrochloride (3-AHCB-DHC) is a cyclic amide derivative of hydroxamic acid, which is known for its applications in the synthesis of organic compounds. It is a versatile compound used in many areas of scientific research, including drug design and development, biochemistry, and material science. This article will provide an overview of 3-AHCB-DHC synthesis methods, its applications in scientific research, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments. It will also discuss potential future directions for the compound.
Applications De Recherche Scientifique
3-amino-N'-hydroxycyclobutane-1-carboximidamide dihydrochloride has a wide range of applications in scientific research. It is used in drug design and development, as it can be used to synthesize a variety of compounds with potential therapeutic uses. It is also used in biochemistry, as it can be used to study the structure and function of proteins and other molecules. In material science, it is used to synthesize polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-amino-N'-hydroxycyclobutane-1-carboximidamide dihydrochloride is not yet fully understood. However, it is believed that the compound binds to proteins and other molecules, which can affect their structure and function. It is also believed that the compound can form complexes with other molecules, which can alter their properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-N'-hydroxycyclobutane-1-carboximidamide dihydrochloride are not yet fully understood. However, it is believed that the compound can affect the structure and function of proteins and other molecules, which can lead to changes in biochemical and physiological processes. It has also been suggested that the compound may have an anti-inflammatory effect, although this has yet to be proven in humans.
Avantages Et Limitations Des Expériences En Laboratoire
3-amino-N'-hydroxycyclobutane-1-carboximidamide dihydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize, and it can be used to study the structure and function of proteins and other molecules. It is also relatively stable, which makes it suitable for long-term storage. However, the compound is not soluble in water, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for 3-amino-N'-hydroxycyclobutane-1-carboximidamide dihydrochloride. Further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. It could also be used to synthesize more complex compounds with potential therapeutic uses. Additionally, it could be used to study the structure and function of proteins and other molecules, as well as to synthesize polymers and other materials with unique properties. Finally, it could be used to develop more efficient synthesis methods, as well as to improve the stability and solubility of the compound.
Méthodes De Synthèse
3-amino-N'-hydroxycyclobutane-1-carboximidamide dihydrochloride can be synthesized from cyclobutane-1-carboxylic acid, hydroxylamine hydrochloride, and ammonia. The reaction is carried out in an aqueous solution of ammonia and hydroxylamine hydrochloride, with the cyclobutane-1-carboxylic acid being added slowly. The reaction is typically carried out at temperatures between 0°C and 40°C, and the reaction time can vary from a few minutes to several hours depending on the desired product. The reaction produces a yellowish-brown precipitate that can be filtered off and dried to obtain the desired product.
Propriétés
IUPAC Name |
3-amino-N'-hydroxycyclobutane-1-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.2ClH/c6-4-1-3(2-4)5(7)8-9;;/h3-4,9H,1-2,6H2,(H2,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZRDPLBRSUCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C(=NO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC1N)/C(=N/O)/N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbaldehyde](/img/structure/B6609385.png)
![ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6609390.png)



![1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride](/img/structure/B6609424.png)


![3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride](/img/structure/B6609439.png)




